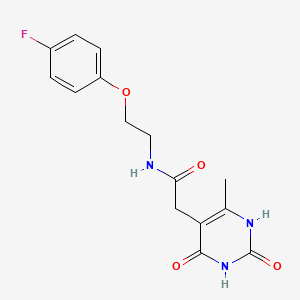

N-(2-(4-fluorophenoxy)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-fluorophenoxy)ethyl]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O4/c1-9-12(14(21)19-15(22)18-9)8-13(20)17-6-7-23-11-4-2-10(16)3-5-11/h2-5H,6-8H2,1H3,(H,17,20)(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZZSTQFACNFRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CC(=O)NCCOC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-fluorophenoxy)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a synthetic compound with potential biological activity. Its molecular formula is , and it has a molecular weight of 321.30 g/mol . This compound is part of a class of molecules that are being explored for their therapeutic potential in various medical applications.

The biological activity of this compound may involve its interaction with specific molecular targets, such as enzymes or receptors. The structural characteristics allow it to bind effectively to these targets, potentially inhibiting their activity or altering their function. Such interactions can influence various biochemical pathways, leading to observable pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .

Case Study: In Vitro Evaluation

In a study evaluating similar compounds against HeLa and MCF-7 cancer cell lines, certain derivatives demonstrated potent antiproliferative activities with IC50 values ranging from 0.34 μM to 0.86 μM. These compounds induced cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 7d | HeLa | 0.52 | Apoptosis induction |

| Compound 7d | MCF-7 | 0.34 | Cell cycle arrest |

| Compound 7d | HT-29 | 0.86 | Tubulin inhibition |

Antimicrobial Activity

Emerging research suggests that compounds similar to this compound may also possess antimicrobial properties. The presence of the fluorophenoxy group is hypothesized to enhance membrane permeability and disrupt microbial cell integrity .

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, general trends observed in similar compounds indicate moderate absorption and distribution profiles. Further studies are warranted to elucidate its metabolism and excretion pathways.

Safety and Toxicology

Initial toxicity assessments suggest that derivatives of this compound exhibit low toxicity at therapeutic doses; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical use.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2-(4-fluorophenoxy)ethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide?

- Methodological Answer : A common approach involves coupling a fluorophenoxyethylamine intermediate with a tetrahydropyrimidinyl-acetic acid derivative. For example, potassium carbonate in DMF can facilitate nucleophilic substitution between a chloroacetylated intermediate and a hydroxyl-containing precursor under mild conditions (room temperature, TLC monitoring). Post-reaction, the product is precipitated with water and purified via recrystallization or column chromatography .

- Key Parameters : Solvent choice (DMF), base (K₂CO₃), reaction time (TLC-dependent), and purification methods (e.g., CH₂Cl₂/MeOH gradients) .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C), IR, and mass spectrometry to confirm the acetamide backbone and substituents. X-ray crystallography (if crystals are obtainable) can resolve stereochemical ambiguities. For example, in related thiadiazol-2-yl acetamides, single-crystal X-ray diffraction confirmed bond angles and dihedral angles critical for bioactivity .

- Advanced Tip : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to validate assignments .

Q. What biological targets or mechanisms are associated with this compound?

- Methodological Answer : Hypoglycemic activity is a common target for structurally related acetamide derivatives. In vivo models (e.g., Wister albino mice) can assess glucose tolerance and insulin sensitivity. For toxicity screening, monitor liver/kidney function markers (ALT, AST, creatinine) post-administration .

- Experimental Design : Dose-response studies (e.g., 50–200 mg/kg) with positive controls (e.g., metformin) and histopathological analysis of tissues .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Solvent selection (e.g., NMP for high-temperature reactions) and catalyst optimization (e.g., Na(OAc)₃BH for reductive amination) improve yields. For example, a 31% yield was achieved using NMP at 120°C for 16 hours in a related pyrimidine-acetamide synthesis .

- Troubleshooting : Low yields may stem from steric hindrance; try microwave-assisted synthesis to reduce reaction time or switch to polar aprotic solvents like DMSO .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against targets like PPAR-γ or dipeptidyl peptidase-4 (DPP-4) can identify binding modes. QSAR models trained on analogs (e.g., thiazolidinedione derivatives) predict hypoglycemic potency. Use PubChem data for parameterization .

- Validation : Cross-validate docking results with experimental IC₅₀ values from enzyme inhibition assays .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. Perform:

- Comparative Bioassays : Test the compound alongside positive controls in multiple models (e.g., HepG2 cells vs. 3T3-L1 adipocytes).

- Purity Validation : Use HPLC (>95% purity) and LC-MS to rule out byproducts.

- Meta-Analysis : Pool data from structurally similar compounds (e.g., 4-fluorophenyl-substituted analogs) to identify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.